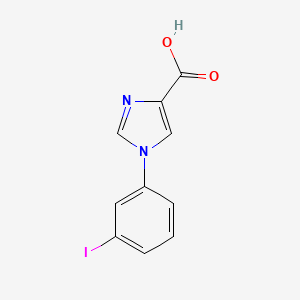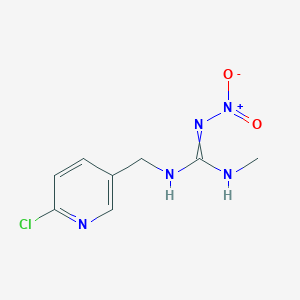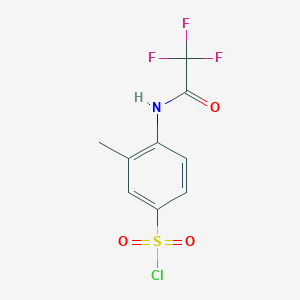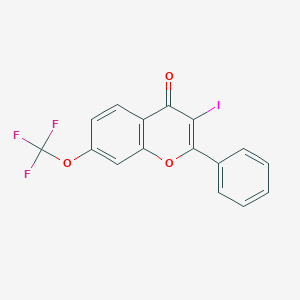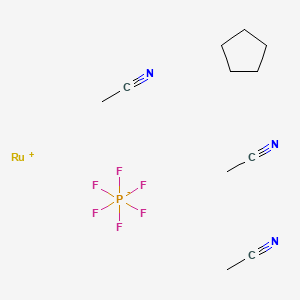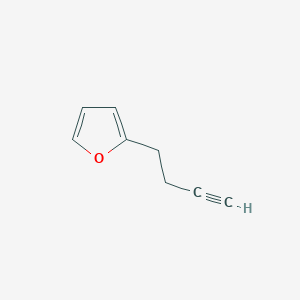
2-(But-3-yn-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-yn-1-yl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a butyne chain. Furans are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-1-yl)furan typically involves the reaction of furfural with acetylene in the presence of a catalyst. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(But-3-yn-1-yl)furan undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: 4-(2-Furyl)-1-butene, 4-(2-Furyl)butane.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
2-(But-3-yn-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 2-(But-3-yn-1-yl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes . The compound’s alkyne moiety also enables it to undergo click chemistry reactions, which are useful in bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
4-(2-Furyl)-3-buten-2-one: This compound is also derived from furfural and has similar reactivity patterns.
Furan-2-carboxylic acid: An oxidation product of 2-(But-3-yn-1-yl)furan with applications in organic synthesis.
2-Furyl-4-substituted compounds: These compounds share the furan ring structure and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its combination of a furan ring and an alkyne moiety, which provides a versatile platform for various chemical transformations and applications. Its ability to undergo both furan-specific and alkyne-specific reactions makes it a valuable compound in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C8H8O |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-but-3-ynylfuran |
InChI |
InChI=1S/C8H8O/c1-2-3-5-8-6-4-7-9-8/h1,4,6-7H,3,5H2 |
Clé InChI |
GAWCWJNRLXARKW-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


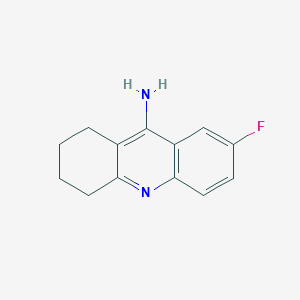
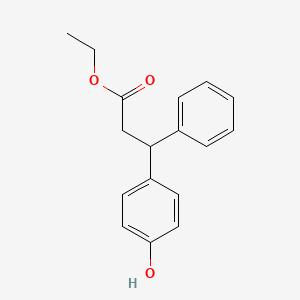

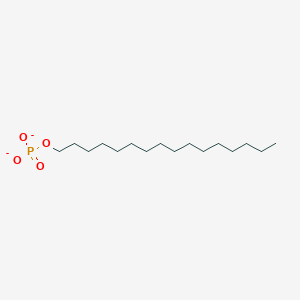
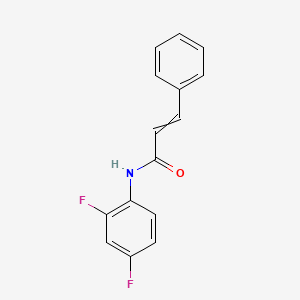
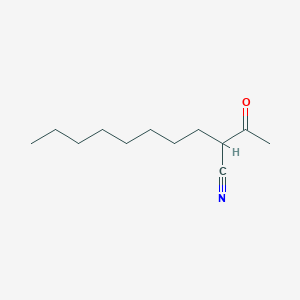
![2-[6-(Ethylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol](/img/structure/B8325299.png)
![Bis[2-(4-pyridyl)ethyl]amine](/img/structure/B8325305.png)
